molecular formula C17H18BrClN2O3S B296318 2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide

2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide

Número de catálogo B296318
Peso molecular: 445.8 g/mol
Clave InChI: PLCXHHVNBGSJGE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide, also known as BACE1 inhibitor, is a chemical compound that has been extensively studied for its potential application in the treatment of Alzheimer's disease.

Mecanismo De Acción

2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide inhibitor acts as a competitive inhibitor of 2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide. It binds to the active site of the enzyme and prevents it from cleaving the amyloid precursor protein (APP) into beta-amyloid peptide. This results in a reduction of beta-amyloid production, which may help to prevent the formation of plaques in the brain of Alzheimer's patients.
Biochemical and Physiological Effects:
2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide inhibitor has been shown to reduce beta-amyloid production in vitro and in vivo. In animal studies, the compound has been found to improve cognitive function and reduce the formation of plaques in the brain. 2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide inhibitor has also been shown to be well-tolerated in animal studies and has a good safety profile.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using 2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide inhibitor in lab experiments is its specificity for 2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide. The compound does not inhibit other enzymes that are involved in the processing of APP, which reduces the risk of off-target effects. However, one of the limitations of using 2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide inhibitor is its poor solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Direcciones Futuras

There are several future directions for the research on 2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide inhibitor. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the pharmacokinetics and pharmacodynamics of the compound in animal models and humans. This will help to determine the optimal dosage and dosing regimen for clinical use. Additionally, further studies are needed to investigate the long-term safety and efficacy of 2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide inhibitor in humans. Finally, the compound may also have potential applications in the treatment of other neurodegenerative diseases that are associated with the accumulation of beta-amyloid peptide.

Métodos De Síntesis

The synthesis method of 2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide inhibitor involves multiple steps, starting from the reaction of 4-bromobenzenesulfonyl chloride with 2-chlorobenzylamine to form 4-bromobenzenesulfonamide. This intermediate is then reacted with N-ethylacetamide to obtain the final product, 2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide inhibitor. The synthesis method has been optimized to achieve high yield and purity of the compound.

Aplicaciones Científicas De Investigación

2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide inhibitor has been extensively studied for its potential application in the treatment of Alzheimer's disease. The compound inhibits the activity of beta-secretase 1 (2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide), an enzyme that plays a crucial role in the production of beta-amyloid peptide, a protein that forms the plaques in the brain of Alzheimer's patients. By inhibiting 2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide, the production of beta-amyloid peptide can be reduced, which may slow down the progression of Alzheimer's disease.

Propiedades

Fórmula molecular

C17H18BrClN2O3S

Peso molecular

445.8 g/mol

Nombre IUPAC

2-[(4-bromophenyl)sulfonyl-[(2-chlorophenyl)methyl]amino]-N-ethylacetamide

InChI

InChI=1S/C17H18BrClN2O3S/c1-2-20-17(22)12-21(11-13-5-3-4-6-16(13)19)25(23,24)15-9-7-14(18)8-10-15/h3-10H,2,11-12H2,1H3,(H,20,22)

Clave InChI

PLCXHHVNBGSJGE-UHFFFAOYSA-N

SMILES

CCNC(=O)CN(CC1=CC=CC=C1Cl)S(=O)(=O)C2=CC=C(C=C2)Br

SMILES canónico

CCNC(=O)CN(CC1=CC=CC=C1Cl)S(=O)(=O)C2=CC=C(C=C2)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.